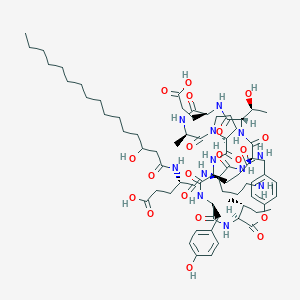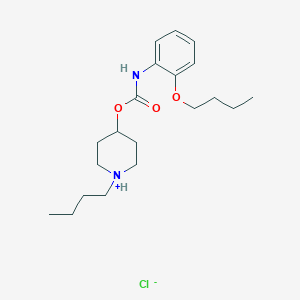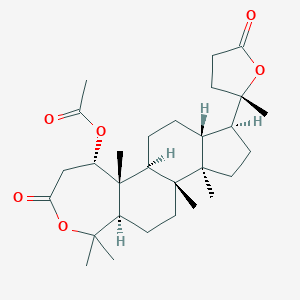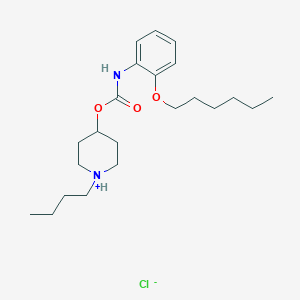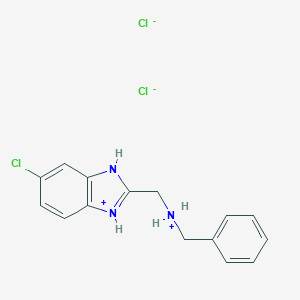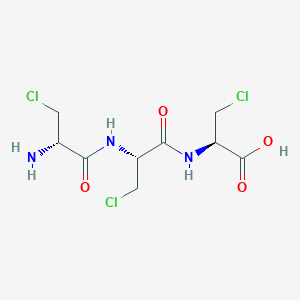
beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine, also known as CB-30865, is a compound that has garnered attention in the scientific community due to its potential use in various applications. This molecule is a tripeptide that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
Beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine works by inhibiting the activity of enzymes that are involved in cell growth and division. Specifically, this compound targets enzymes known as proteasomes, which are responsible for breaking down proteins in cells. By inhibiting proteasome activity, beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine can induce apoptosis in cancer cells and prevent the growth of bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have antimicrobial properties, which could be useful in the development of new antibiotics. beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine in lab experiments is its high purity and yield, which is achieved through solid-phase peptide synthesis. Additionally, this compound has been extensively studied for its potential use in cancer treatment and has shown promising results. However, one limitation of using beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine in lab experiments is its high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine. One area of interest is the development of new cancer treatments that utilize this compound. Additionally, further research could be done to explore the antimicrobial properties of beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine and its potential use in the development of new antibiotics. Finally, research could be done to explore the anti-inflammatory effects of this compound and its potential use in the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis of beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine can be achieved using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of peptides with high purity and yield. The process of synthesizing beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine involves the addition of beta-chloroalanine and beta-chloroalanyl-beta-chloroalanine to alanine, resulting in the final product.
Wissenschaftliche Forschungsanwendungen
Beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine has been studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
103711-74-6 |
|---|---|
Produktname |
beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine |
Molekularformel |
C14H8N2Na2O4 |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2S)-2-amino-3-chloropropanoyl]amino]-3-chloropropanoyl]amino]-3-chloropropanoic acid |
InChI |
InChI=1S/C9H14Cl3N3O4/c10-1-4(13)7(16)14-5(2-11)8(17)15-6(3-12)9(18)19/h4-6H,1-3,13H2,(H,14,16)(H,15,17)(H,18,19)/t4-,5+,6+/m1/s1 |
InChI-Schlüssel |
OCPJWTOBPNWJLW-SRQIZXRXSA-N |
Isomerische SMILES |
C([C@H](C(=O)N[C@@H](CCl)C(=O)N[C@@H](CCl)C(=O)O)N)Cl |
SMILES |
C(C(C(=O)NC(CCl)C(=O)NC(CCl)C(=O)O)N)Cl |
Kanonische SMILES |
C(C(C(=O)NC(CCl)C(=O)NC(CCl)C(=O)O)N)Cl |
Sequenz |
XXX |
Synonyme |
3-Cl-Ala-3-Cl-Ala-3-Cl-Ala beta-chloroalanyl-beta-chloroalanyl-beta-chloroalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







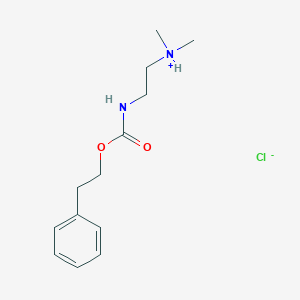
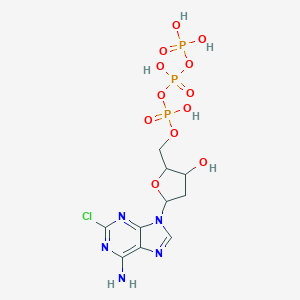

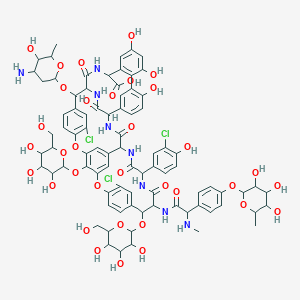
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)
